molecular formula C16H15NO4S4 B2769846 N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide CAS No. 896341-12-1

N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide

Cat. No. B2769846
CAS RN: 896341-12-1
M. Wt: 413.54
InChI Key: JFTSCLLNPVDJPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains phenylsulfonyl and ethyl groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes . The nature of the sulfur reagent can significantly impact reaction selectivity .


Physical And Chemical Properties Analysis

“N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide” has a molecular weight of 413.54. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide” and other thiophene derivatives, as well as developing more efficient synthesis methods.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c18-24(19,13-6-2-1-3-7-13)15(14-8-4-10-22-14)12-17-25(20,21)16-9-5-11-23-16/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSCLLNPVDJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide

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